molecular formula C20H26N2OS B11598446 (5Z)-3-cyclohexyl-1-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-1-methyl-5-[4-(propan-2-yl)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11598446
M. Wt: 342.5 g/mol
InChI Key: BZJWNIAIJCGEFH-AQTBWJFISA-N
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Description

(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is an organic compound that belongs to the class of imidazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexyl and methyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Formation of the methylene bridge: This step involves the condensation of the imidazolidinone with 4-(propan-2-yl)benzaldehyde under basic conditions to form the methylene bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: It can bind to specific receptors in biological systems, affecting their function.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent for various diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a different sulfur oxidation state.

    (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-IMIDAZOLIDIN-4-ONE: Lacks the sulfur atom.

Uniqueness

The presence of the sulfur atom in (5Z)-3-CYCLOHEXYL-1-METHYL-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE imparts unique chemical properties, such as the ability to undergo oxidation to form sulfoxides or sulfones

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-1-methyl-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H26N2OS/c1-14(2)16-11-9-15(10-12-16)13-18-19(23)22(20(24)21(18)3)17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3/b18-13-

InChI Key

BZJWNIAIJCGEFH-AQTBWJFISA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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